molecular formula C13H12N2O B12546851 N-(Naphthalen-2-yl)aziridine-1-carboxamide CAS No. 143650-41-3

N-(Naphthalen-2-yl)aziridine-1-carboxamide

Cat. No.: B12546851
CAS No.: 143650-41-3
M. Wt: 212.25 g/mol
InChI Key: WLQOPFWRMXLFCR-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)aziridine-1-carboxamide is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring attached to the aziridine ring via a carboxamide linkage. Aziridines are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-2-yl)aziridine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of naphthalene-2-carboxylic acid with aziridine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Another method involves the use of naphthalene-2-yl isocyanate, which reacts with aziridine to form the desired product. This reaction can be performed under mild conditions, often at room temperature, and does not require additional catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-2-yl)aziridine-1-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones and other oxidized derivatives.

    Substitution Reactions: The carboxamide group can participate in substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Nucleophilic Ring-Opening: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like methanol or ethanol at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products

    Nucleophilic Ring-Opening: The major products are open-chain amides or thioamides, depending on the nucleophile used.

    Oxidation: The major products include naphthoquinones and other oxidized derivatives.

    Substitution: The major products are substituted amides with various functional groups.

Scientific Research Applications

N-(Naphthalen-2-yl)aziridine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Naphthalen-2-yl)aziridine-1-carboxamide involves its high reactivity due to the strained aziridine ring. The compound can interact with various biological targets, including enzymes and receptors, through nucleophilic attack and covalent bonding. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(Naphthalen-1-yl)aziridine-1-carboxamide: Similar structure but with the naphthalene ring attached at the 1-position.

    Aziridine-2-carboxamide: Lacks the naphthalene ring, making it less hydrophobic and potentially less reactive.

    N-(Phenyl)aziridine-1-carboxamide: Contains a phenyl ring instead of a naphthalene ring, affecting its electronic properties and reactivity.

Uniqueness

N-(Naphthalen-2-yl)aziridine-1-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

143650-41-3

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-naphthalen-2-ylaziridine-1-carboxamide

InChI

InChI=1S/C13H12N2O/c16-13(15-7-8-15)14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,16)

InChI Key

WLQOPFWRMXLFCR-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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